

A Comprehensive Technical Guide to the Physicochemical Properties of Lithium Iodide Hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium iodide hydrate*

Cat. No.: B3043366

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point and density of lithium iodide and its various hydrated forms. The information contained herein is intended to support research, development, and quality control activities where precise physicochemical data is paramount.

Physicochemical Data of Lithium Iodide and Its Hydrates

Lithium iodide is a chemical compound that can exist in an anhydrous form as well as several hydrated states. The presence of water molecules within the crystal lattice significantly influences its physical properties, most notably its melting point and density. Below is a summary of the available data for anhydrous lithium iodide and its common hydrates.

Data Summary Table

Compound	Chemical Formula	Melting Point (°C)	Density (g/cm³)
Anhydrous Lithium Iodide	LiI	446 - 469[1][2][3]	4.076 - 4.08[3]
Lithium Iodide Monohydrate	LiI·H ₂ O	73[4][5][6]	3.48[4][5][6]
Lithium Iodide Dihydrate	LiI·2H ₂ O	No data available	No data available
Lithium Iodide Trihydrate	LiI·3H ₂ O	73 (with dehydration) [7][8][9][10]	3.48 - 3.494[8][10]

Experimental Protocols for Property Determination

The accurate determination of melting point and density is crucial for the characterization of **lithium iodide hydrates**. Standardized methodologies ensure reproducibility and comparability of data across different laboratories and studies.

Melting Point Determination: The Capillary Method

The capillary method is a widely accepted and commonly used technique for determining the melting point of a crystalline solid.[4][7][11]

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner, and the temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point.

Detailed Methodology:

- **Sample Preparation:** The **lithium iodide hydrate** sample must be carefully prepared. It should be a fine, uniform powder to ensure even heat distribution. If the sample is coarse, it should be gently ground using a mortar and pestle. The sample must be dry, as moisture can affect the melting point.
- **Capillary Tube Loading:** A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then inverted and gently tapped on a hard surface to pack

the sample into the sealed end. The final packed sample height should be approximately 2-3 mm.[7]

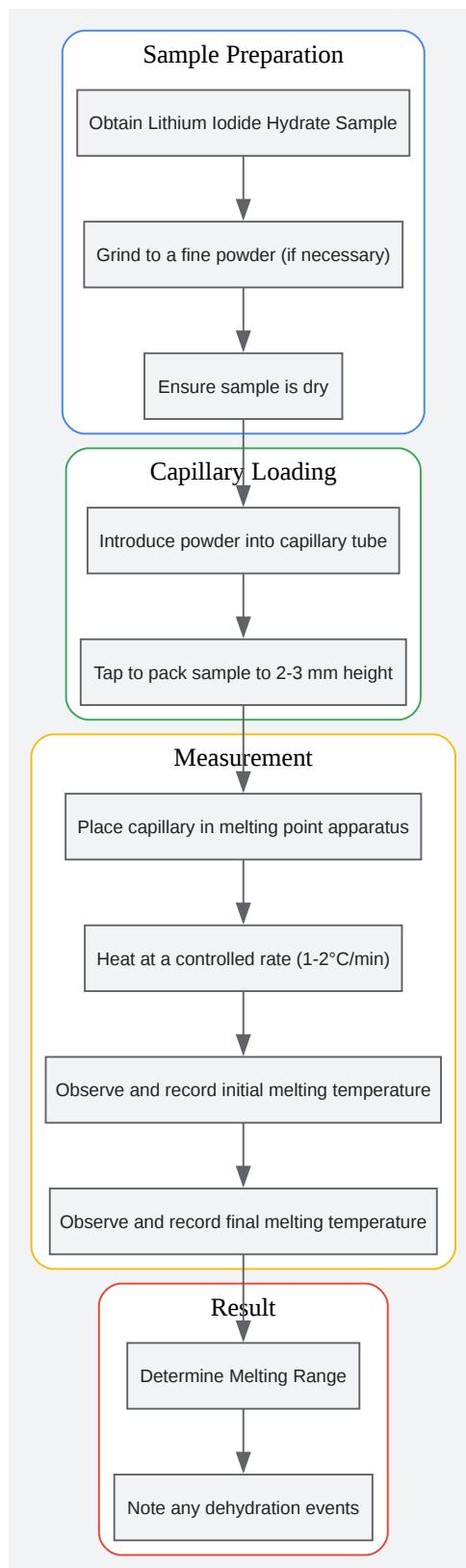
- **Apparatus Setup:** The loaded capillary tube is placed in a melting point apparatus. This can be a manual device with a heated oil bath or a modern digital instrument with a heated metal block.[4] The capillary tube should be positioned adjacent to a calibrated thermometer or temperature sensor.
- **Heating and Observation:** The sample is heated at a steady and controlled rate, typically 1-2°C per minute, as it approaches the expected melting point.[7] The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the last solid crystal melts is recorded as the final melting point. The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow.
- **Dehydration Considerations:** For hydrated salts like lithium iodide trihydrate, the observed "melting" at 73°C is often associated with the loss of water of crystallization (dehydration).[7] This should be noted during the observation.

Density Determination: The Pycnometer Method

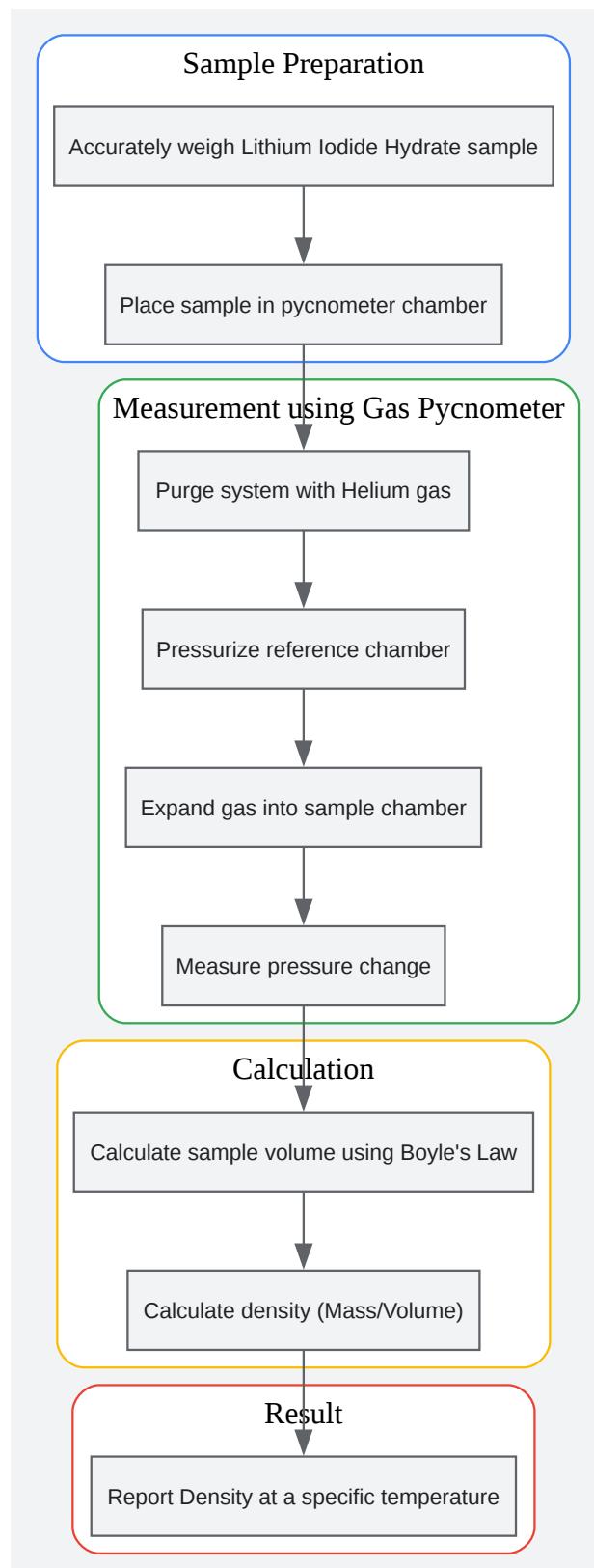
The density of a solid, including crystalline powders like **lithium iodide hydrate**, can be accurately determined using a pycnometer, also known as a specific gravity bottle.[10] A gas pycnometer, which uses an inert gas like helium, is particularly suitable for porous solids and fine powders.[8]

Principle: The pycnometer method determines the volume of a known mass of the solid by measuring the volume of a liquid or gas it displaces. The density is then calculated as the ratio of mass to volume.

Detailed Methodology (using a Gas Pycnometer):


- **Sample Preparation:** A precisely weighed sample of the **lithium iodide hydrate** powder is placed into the sample chamber of the gas pycnometer.
- **System Purging:** The system, including the sample chamber and a reference chamber of known volume, is purged with a high-purity inert gas, typically helium, to remove any

adsorbed gases from the sample surface.


- Volume Measurement: The gas is then introduced into the reference chamber to a specific pressure. A valve is opened, allowing the gas to expand into the sample chamber.
- Pressure Measurement and Calculation: The pressure drop resulting from the gas expansion is measured. Using Boyle's Law, the volume of the solid sample can be calculated based on the initial and final pressures and the known volumes of the reference and sample chambers.
- Density Calculation: With the accurately determined mass and volume of the sample, the density is calculated using the formula: Density = Mass / Volume.
- Temperature Control: The temperature of the apparatus should be kept constant and recorded, as density is temperature-dependent.

Visualized Experimental Workflows

To further elucidate the experimental procedures, the following diagrams illustrate the logical flow of the melting point and density determination processes.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Density Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Measuring Salt concentration for ASTM B117 & ISO 9227 | Aerofin Laboratories Ltd [aerofinlabs.com]
- 3. Density of LiI(aq) [advancedthermo.com]
- 4. westlab.com [westlab.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. americanelements.com [americanelements.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Gas pycnometer - Wikipedia [en.wikipedia.org]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. che.utah.edu [che.utah.edu]
- 11. thinksrs.com [thinksrs.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Lithium Iodide Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3043366#lithium-iodide-hydrate-melting-point-and-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com